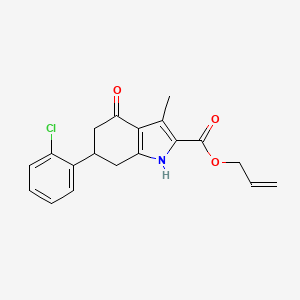

![molecular formula C23H22N2O3S B4625946 2-{[(4,5-二苯基-1,3-噻唑-2-基)氨基]羰基}环己烷羧酸](/img/structure/B4625946.png)

2-{[(4,5-二苯基-1,3-噻唑-2-基)氨基]羰基}环己烷羧酸

描述

Synthesis Analysis

The synthesis of complex molecules like "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" often involves multiple steps, including cyclization reactions, functional group transformations, and the creation of specific stereochemistries. Although the exact synthetic route for this compound is not detailed in the available literature, similar compounds have been synthesized through methodologies involving cyclization of precursors in acidic conditions, stereo-selective synthesis from amino acid components, and large-scale syntheses starting from naturally occurring amino acids. For instance, cyclization reactions have been used to create complex structures by reacting ethyl cyanoacetate derivatives under specific conditions to afford carboxylic acids and nitriles with significant yields (Wilamowski et al., 1995), (Shin et al., 1995).

Molecular Structure Analysis

The molecular structure of "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" is characterized by its unique combination of functional groups and rings. Studies on similar compounds emphasize the importance of X-ray diffraction, spectroscopic methods (IR, NMR, UV-Vis), and theoretical calculations (DFT, HF methods) in determining molecular geometries, electronic structures, and conformational dynamics. For example, metal-organic frameworks incorporating thiazolidine-based spacers have been analyzed to understand their chiral properties and gas adsorption capabilities (Rossin et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" involves interactions and transformations of its functional groups. The presence of the thiazole ring and amino carbonyl groups suggests potential for participation in nucleophilic substitutions, condensation reactions, and cycloadditions. Research on similar compounds shows a variety of chemical behaviors, including the formation of amide derivatives through reactions with pyrazole carboxylic acids and the inhibition effects on certain enzymes, indicating a rich chemistry that could be explored for this compound as well (Bülbül et al., 2008).

Physical Properties Analysis

The physical properties of organic compounds like "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" are crucial for their application in material science and pharmaceuticals. These properties include solubility, melting point, and crystal structure, which are often studied using chromatography, thermal analysis, and crystallization techniques. While specific data on this compound was not found, analogous studies provide insights into how such properties might be determined and their significance for practical applications.

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for understanding its potential uses. Investigations into similar molecules have explored their antimicrobial activities, interaction with enzymes, and potential as inhibitors, suggesting a wide range of chemical properties that could be relevant for "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" as well (Nural et al., 2018).

科学研究应用

合成与表征

化合物 2-{[(4,5-二苯基-1,3-噻唑-2-基)氨基]羰基}环己烷羧酸,与基于噻唑烷的配体相关,已用于合成手性 Co(II) 金属有机骨架 (MOF)。该 MOF 具有具有独特疏水和亲水通道的 3D 结构,在 273 K 时显示出 4.7 wt% 的显着 CO2 吸收,表明其在碳捕获应用中的潜力 (Rossin 等,2012)。

药物设计与仿生学

核心结构的衍生物,特别是 4-氨基(甲基)-1,3-噻唑-5-羧酸 (ATC),用作受限杂环 γ-氨基酸。这些化合物在蛋白质二级结构(如螺旋和 β-折叠)的模拟物设计中很有价值,表明它们在新型治疗剂设计和仿生学研究中的作用 (Mathieu 等,2015)。

分子动力学与缓蚀

一项研究重点关注某些噻唑和噻二唑衍生物对铁腐蚀的缓蚀性能,使用密度泛函理论 (DFT) 计算和分子动力学模拟。这项研究强调了噻唑衍生物在开发用于金属保存的缓蚀剂中的潜力 (Kaya 等,2016)。

属性

IUPAC Name |

2-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-21(17-13-7-8-14-18(17)22(27)28)25-23-24-19(15-9-3-1-4-10-15)20(29-23)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,27,28)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVJHBITWRXZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)

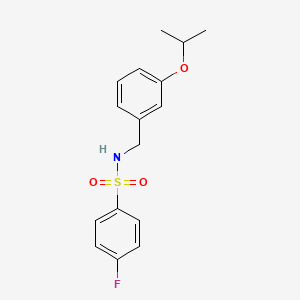

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)

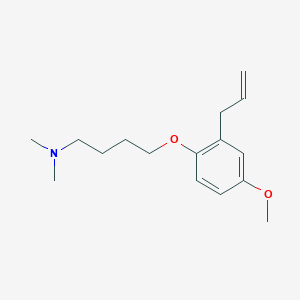

![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)

![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)

![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)

![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)

![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)

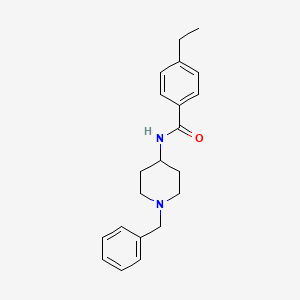

![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)